Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- δ 10.45 (s, 1H, indazole NH).
- δ 7.98–7.40 (m, 7H, aromatic protons from benzyloxy and indazole).
- δ 5.30 (s, 2H, –OCH2– of benzyloxy).
- δ 4.35 (q, J = 7.1 Hz, 2H, –COOCH2CH3).
- δ 1.35 (t, J = 7.1 Hz, 3H, –COOCH2CH3).
13C NMR (100 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
Prominent absorption bands include:
UV-Visible Spectroscopy
The compound exhibits strong absorption at λmax = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions within the conjugated indazole and benzyloxy systems. A weaker n→π* transition appears at λ = 320 nm (ε = 850 L·mol⁻¹·cm⁻¹).
Comparative Analysis with Related Indazole Derivatives
Electronic Effects
- The benzyloxy group in this compound donates electron density via resonance, increasing the electron-richness of the indazole ring compared to halogenated analogs like ethyl 6-iodo-1H-indazole-3-carboxylate.
- Steric hindrance : The benzyloxy substituent introduces greater steric bulk than smaller groups (e.g., iodo or bromo), affecting reaction kinetics in subsequent derivatization.
Reactivity Trends
- Nucleophilic substitution : The 6-position benzyloxy group is less susceptible to displacement than iodo or bromo substituents in related compounds.
- Ester hydrolysis : The ethyl ester undergoes base-catalyzed hydrolysis 1.8× slower than methyl esters in derivatives like methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate.
Properties
IUPAC Name |
ethyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-9-8-13(10-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFLWHXQVSWZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699958 | |
| Record name | Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-12-3 | |
| Record name | Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate as a Key Intermediate
- Starting Material: 6-bromo-1H-indazole derivatives
- Reaction Conditions:
- Treatment with thionyl chloride in ethanol under reflux for 3 hours
- This converts the corresponding acid or acid chloride intermediate to the ethyl ester
- Yield: Approximately 39% isolated yield reported
- Purification: Flash column chromatography
- Characterization: MS (ESI) m/z 270.9 (M+H), ^1H NMR consistent with expected structure
- Reference: Patent WO2017/123860 and chemical synthesis literature
Introduction of the Benzyloxy Group at the 6-Position
- Method: Nucleophilic substitution of the 6-bromo substituent with benzyl alcohol or benzyl alkoxide
- Typical Conditions:
- Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO)
- Heating under reflux or elevated temperature to facilitate substitution
- Outcome: Formation of the 6-(benzyloxy) substituent on the indazole ring
- Notes: This step requires careful control to avoid side reactions and ensure regioselectivity at the 6-position.
Alternative Routes via Anthranilic Acid Derivatives
- Starting Materials: Anthranilic acid amides or esters
- Key Steps:
- Formation of the indazole ring via diazotization and cyclization reactions
- Oxidation or functional group transformations to install the carboxylate at the 3-position
- Subsequent functionalization at the 6-position
- Challenges:
- Longer synthetic routes with lower overall yields
- Use of expensive or difficult-to-prepare reagents
- References: Various patents and synthetic reports highlight these routes but note their limitations
Reaction Conditions and Yields Summary
*Yields for nucleophilic substitution are estimated based on analogous reactions in literature.
Analytical and Characterization Data
- [^1H NMR](pplx://action/followup): Characteristic signals for indazole protons, ethyl ester quartet and triplet, and benzylic methylene protons
- Mass Spectrometry: Molecular ion peak consistent with C17H16N2O3 (m/z 296.32)
- Purity: Typically confirmed by chromatographic methods (HPLC, TLC) and elemental analysis
- Physical State: Solid, often tan or white crystalline material
Research Findings and Considerations
- The benzyloxy substitution at the 6-position enhances the compound’s chemical stability and potential biological activity, making the selective substitution step critical.
- The ethyl ester at the 3-position is introduced via esterification or direct reaction with thionyl chloride and ethanol, a well-established method for carboxylic acid derivatives.
- Alternative synthetic routes from anthranilic acid derivatives are less favored due to complexity and cost but remain important for structural analog development.
- Optimization of reaction conditions, such as solvent choice, temperature, and base, significantly impacts the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential applications in medicinal chemistry due to its structural attributes that can influence biological activity. Indazole derivatives are known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate may serve as a lead compound for developing new drugs targeting these activities.
Drug Development
Research indicates that compounds with indazole moieties exhibit significant interactions with biological systems. This compound can be explored for its efficacy in treating diseases such as hepatitis C virus (HCV) infections, where novel inhibitors are needed to combat drug resistance . The compound's structural similarity to known inhibitors suggests it could be effective in this capacity.
In Vitro Studies
Preliminary studies have shown that this compound can interact with various biological targets. For instance, it has been evaluated for its inhibitory effects on HCV replication in cell-based assays, showing promising results that warrant further investigation into its pharmacological profile .
Structure-Activity Relationship (SAR) Analysis
The benzyloxy substitution at the 6-position may enhance lipophilicity and modulate biological interactions compared to other indazole derivatives. This unique substitution could potentially influence the pharmacokinetic properties and therapeutic efficacy of the compound.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester at the 3-position.
Key Data :
- CAS: 954239-25-9
- Regulatory Status: Safety data sheets (SDS) under UN GHS Revision 8 highlight standard handling precautions, though bulk transport data are unspecified .
Comparison : - Solubility/Polarity: The shorter alkyl chain (methyl vs.
- Synthetic Utility : Methyl esters are often easier to hydrolyze than ethyl esters, making this analog preferable in stepwise syntheses requiring deprotection.
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Structural Difference : Substitution of the benzyloxy group with a trifluoromethyl (CF₃) group at the 6-position.
Key Data :
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Structural Difference: Indole core (instead of indazole) with an amino group at the 6-position and a phenyl group at the 2-position. Key Data:
- CAS: 945655-38-9
- Molecular Weight: 280.32 g/mol
- XLogP3: 3.2; Hydrogen Bond Donors: 2 . Comparison:
- Hydrogen Bonding: The amino group increases hydrogen bond donor capacity (vs. benzyloxy’s ether linkage), improving interactions with biological targets.
- Core Structure : Indole’s reduced aromatic stability compared to indazole may lower thermal stability but increase flexibility in binding pockets.
Methyl-Substituted Indazole-3-carboxylates
Examples :
- Methyl 5-methyl-1H-indazole-3-carboxylate (CAS: 51941-85-6)
- Methyl 6-methyl-1H-indazole-3-carboxylate (CAS: 858227-11-9)
Key Data : - Similarity Scores: 0.88 (vs. target compound) .
Comparison : - Electronics : Electron-donating methyl groups may increase indazole ring nucleophilicity, favoring reactions like nitration or halogenation.
Research Implications
- Pharmacological Potential: Trifluoromethyl and amino-substituted analogs show promise in drug design due to tunable electronic and pharmacokinetic properties.
- Safety Considerations : Methyl esters may require stricter handling protocols due to higher volatility or reactivity .
Biological Activity
Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, recognized for its diverse biological activities. This article reviews its pharmacological properties, including anticancer potential, antimicrobial effects, and other relevant biological activities.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 296.32 g/mol. Its structure features an indazole core with a benzyloxy group at the 6-position and an ethyl ester at the 3-position, which are crucial for its biological activity. The indazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indazole moieties can inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, treatment of K562 leukemia cells with this compound resulted in increased apoptosis rates, which were confirmed by Annexin V-FITC/PI assays .
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle in the G0/G1 phase, disrupting normal cellular processes and leading to cancer cell death .
- Protein Expression Modulation : It affects the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax. Specifically, it decreases Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), thereby promoting apoptosis .
Case Study: K562 Cell Line
In a controlled study, K562 cells treated with varying concentrations of this compound demonstrated significant dose-dependent increases in apoptosis rates:
| Concentration (µM) | Total Apoptosis Rate (%) |
|---|---|
| 10 | 9.64 |
| 12 | 16.59 |
| 14 | 37.72 |
This data suggests a strong correlation between concentration and apoptotic response .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties . Similar compounds within the indazole class have been reported to possess antibacterial and antifungal activities.
Antibacterial Effects
Research indicates that derivatives of indazole can effectively inhibit bacterial growth. For example, certain synthesized indazole derivatives showed significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 25 µg/mL against various bacterial strains .
Antifungal Effects
Additionally, some studies have reported that indazole derivatives exhibit antifungal activity against Candida albicans. The effectiveness of these compounds was evaluated using standard methods, revealing promising results in inhibiting fungal growth .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps that can affect yield and purity. A common method reported yields approximately 36.4% efficiency under specific conditions involving hydrogen chloride and refluxing. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
| Compound Structure | Biological Activity |
|---|---|
| This compound | Anticancer, Antimicrobial |
| Similar Indazole Derivatives | Varies; often anticancer or antimicrobial |
This table illustrates how modifications to the indazole structure can influence its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate, and how does the choice of protecting groups influence yield?
- Methodology : The benzyloxy group at the 6-position is typically introduced via nucleophilic substitution or Mitsunobu reaction, using benzyl alcohol as a protecting group. For example, in analogous indazole derivatives, the benzyl group is employed to protect hydroxyl intermediates during multi-step synthesis . Ethyl ester formation at the 3-position is achieved via esterification of the corresponding carboxylic acid using ethanol and acid catalysts.
- Key Considerations : Optimize reaction temperature (e.g., 343–353 K for 24 hours in methanol) and stoichiometry of reagents (e.g., 2 equivalents of benzylating agent) to minimize side reactions . Monitor progress via TLC and purify via flash chromatography (ethyl acetate/hexane).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Tools :
- NMR : and NMR to verify benzyloxy protons (δ ~4.9–5.1 ppm for OCHPh) and ethyl ester signals (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, though single-crystal growth may require slow evaporation in ethyl acetate .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
- Avoid inhalation; work in a fume hood.
- Waste Disposal : Collect organic waste in inert containers and comply with local regulations for halogenated/organic compounds .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring expansion vs. ester hydrolysis) affect the synthesis of this compound under basic conditions?
- Mechanistic Insight : Base-promoted reactions may lead to unintended ring expansion, as observed in indolone-to-quinoline transformations . To suppress this, use milder bases (e.g., KCO) and anhydrous conditions.
- Data Contradiction Analysis : Conflicting reports on product distribution (e.g., ester vs. acid formation) may arise from varying solvent polarity or water content. Replicate experiments with controlled humidity and monitor by LC-MS .
Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?
- Approach :
- Structure-Activity Relationship (SAR) : Systematically modify the benzyloxy group (e.g., fluorination at the 4-position, as in BCP10220 ) to assess electronic effects.
- Purity Validation : Ensure >95% purity via HPLC and confirm absence of regioisomers (common in indazole syntheses) .
Q. How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound for target binding?
- Methodology :
- Perform DFT calculations to map electrostatic potentials and identify reactive sites for functionalization.
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases), prioritizing substituents that enhance hydrophobic interactions .
- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
